

Technical Support Center: Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1310254

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Welcome to the technical support guide for the synthesis of **3-(2-Hydroxyethoxy)benzaldehyde**. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

PART 1: Core Principles: The O- vs. C-Alkylation Dilemma

The most common and efficient route to **3-(2-Hydroxyethoxy)benzaldehyde** is the Williamson ether synthesis, which involves the reaction of 3-hydroxybenzaldehyde with a suitable two-carbon electrophile, such as 2-chloroethanol, in the presence of a base.

The critical challenge in this synthesis stems from the ambident nature of the intermediate phenoxide ion. A phenoxide ion possesses two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).^[1] This duality leads to a competitive reaction between the desired O-alkylation (forming the ether) and the undesired C-alkylation (forming a carbon-carbon bond).^{[2][3][4]}

Understanding and controlling the factors that influence the regioselectivity of this reaction is paramount to achieving high yield and purity.

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References

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